1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl-

Description

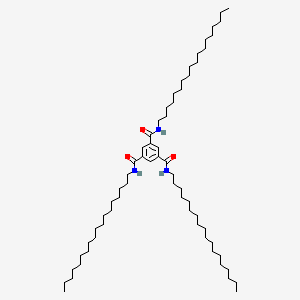

1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl- (hereafter referred to as Trioctadecyl-BTA) is a derivative of 1,3,5-benzenetricarboxamide (BTA) featuring three octadecyl (C₁₈) chains attached to the amide nitrogen atoms. The BTA core enables supramolecular polymerization through intermolecular hydrogen bonding between amide groups, while the long alkyl chains impart strong hydrophobic interactions and self-assembly properties . This compound is notable for its applications in materials science, particularly in designing supramolecular polymers, surfactants, and functional nanomaterials. Its high thermal stability and amphiphilic nature make it suitable for surface modification and hierarchical nanostructure formation.

Properties

IUPAC Name |

1-N,3-N,5-N-trioctadecylbenzene-1,3,5-tricarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H117N3O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-64-61(67)58-55-59(62(68)65-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-60(56-58)63(69)66-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-57H,4-54H2,1-3H3,(H,64,67)(H,65,68)(H,66,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQZDVWVFGEVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCCCCCCCCCCCC)C(=O)NCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H117N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553970 | |

| Record name | N~1~,N~3~,N~5~-Trioctadecylbenzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

964.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107976-02-3 | |

| Record name | N~1~,N~3~,N~5~-Trioctadecylbenzene-1,3,5-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with octadecylamine. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid chloride to the amide .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Nitro, sulfonic, or other substituted derivatives

Scientific Research Applications

1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl- is a benzene-1,3,5-tricarboxamide derivative with three octadecyl chains attached to the amide groups, enhancing its hydrophobicity and self-assembly properties. This compound is capable of forming supramolecular structures through hydrogen bonding and non-covalent interactions, making it useful in materials science and nanotechnology.

Scientific Research Applications

1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl- has found use in chemistry, biology, medicine, and industry.

Chemistry 1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl- serves as a building block in synthesizing supramolecular polymers and complex structures. The use of benzene-1,3,5-tricarboxamides (BTAs) in creating synthetic water-compatible supramolecular polymers has garnered interest because their dynamic behavior and morphologies resemble natural fibrous structures. The modularity of BTAs allows for control over the density of functionalities on the fiber surfaces when using functionalized BTA monomers .

Biology This compound is utilized in developing biomaterials that mimic natural fibrous structures.

Medicine 1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl- is explored for its potential in drug delivery systems and tissue engineering.

Industry It is utilized in producing advanced materials with specific properties, such as hydrophobic coatings and nanocomposites.

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- involves its ability to form hydrogen bonds and other non-covalent interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures. The long octadecyl chains contribute to the hydrophobicity and stability of these structures, making them suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material science .

Comparison with Similar Compounds

Substituent Effects on Supramolecular Behavior

- Trioctadecyl-BTA vs. N,N',N''-Tris(6-Quinolyl)-1,3,5-Benzenetricarboxamide (L2): Trioctadecyl-BTA: The octadecyl chains dominate intermolecular interactions via van der Waals forces, leading to hydrophobic self-assembly. This results in thermally stable gels or films in nonpolar solvents. L2: The 6-quinolyl substituents enable coordination with metal ions (e.g., Pd²⁺), forming octahedral nano-cages ([Pd₆(L2)₈]¹²⁺) with catalytic and photoluminescent properties. Unlike Trioctadecyl-BTA, L2’s aromatic groups facilitate π-π stacking and metal-ligand bonding, critical for host-guest systems .

Thermal and Solubility Properties

- Trioctadecyl-BTA vs. N1,N3,N5-Tris(4-Dodecylhexadecyl)Benzene-1,3,5-Tricarboxamide :

- Trioctadecyl-BTA : Linear C₁₈ chains provide moderate thermal stability (decomposition >250°C) and solubility in chlorinated solvents (e.g., chloroform).

- Tris(4-Dodecylhexadecyl)-BTA : Branched C₁₆ chains enhance thermal stability (decomposition >300°C) and surface activity due to increased steric hindrance and packing efficiency. This compound is more suited for drug delivery systems requiring prolonged stability .

Comparative Data Table

Key Research Findings

Supramolecular Polymerization Mechanisms

- Trioctadecyl-BTA forms one-dimensional fibers in nonpolar solvents, driven by cooperative H-bonding and alkyl chain packing. In contrast, pyridyl-substituted BTAs (e.g., L2) prioritize metal coordination over H-bonding, leading to rigid 3D frameworks .

- Molecular dynamics simulations () reveal that alkyl chain length and branching significantly affect aggregation kinetics. Longer chains (C₁₈) slow polymerization but enhance mechanical stability in gels .

Biological Activity

1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl- is a compound that has garnered attention for its potential biological activities. This article reviews the biological mechanisms, effects on cellular processes, and applications in various fields based on recent research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with three carboxamide groups and three octadecyl chains. This structure enhances its lipophilicity, allowing it to interact effectively with lipid membranes and biological targets.

The biological activity of 1,3,5-benzenetricarboxamide derivatives is primarily attributed to their ability to form supramolecular structures and interact with cellular membranes. The octadecyl chains facilitate membrane penetration, while the carboxamide groups can participate in hydrogen bonding with biological macromolecules.

Key Mechanisms:

- Membrane Interaction : The hydrophobic octadecyl chains allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and affecting receptor interactions.

- Supramolecular Assembly : These compounds can form ordered structures that may influence cellular signaling pathways and molecular recognition processes.

Anticancer Properties

Research indicates that 1,3,5-benzenetricarboxamide derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating specific death receptors on cell membranes.

Antimicrobial Activity

The antimicrobial efficacy of these compounds has also been explored. Their ability to disrupt bacterial membranes makes them potential candidates for developing new antimicrobial agents.

Case Study 1: Cancer Cell Line Testing

In a study examining the effects of 1,3,5-benzenetricarboxamide on breast cancer cell lines (MCF-7), researchers found that treatment led to a significant reduction in cell viability (up to 70% at high concentrations). The mechanism was linked to the activation of apoptotic pathways through mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on gram-positive and gram-negative bacteria revealed that modifications in the alkyl chain length of benzene-1,3,5-tricarboxamide impacted its antimicrobial activity. Compounds with longer chains exhibited greater potency due to improved membrane disruption capabilities.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N',N''-trioctadecyl-1,3,5-benzenetricarboxamide, and how do reaction conditions influence purity and yield?

- Methodological Answer : The synthesis typically involves coupling 1,3,5-benzenetricarboxylic acid (trimesic acid) with octadecyl amine derivatives via carbodiimide-mediated amidation (e.g., EDC/NHS) . Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically impact reaction efficiency. Post-synthesis, purification via column chromatography or recrystallization in nonpolar solvents (hexane/ethyl acetate) is essential to remove unreacted alkylamines. Purity validation requires -NMR (amide proton integration at δ 6.5–7.5 ppm) and HPLC-MS .

Q. How does the self-assembly behavior of N,N',N''-trioctadecyl-BTA differ from shorter-chain BTAs in supramolecular systems?

- Methodological Answer : The trio of octadecyl (C18) chains promotes strong van der Waals interactions, stabilizing hierarchical structures (e.g., helical nanorods) in apolar solvents like toluene or decane. Shorter-chain analogs (e.g., C12) exhibit weaker packing, leading to shorter fibrils or amorphous aggregates. Characterization via TEM, SAXS, and circular dichroism (CD) is critical to distinguish assembly motifs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported critical aggregation concentrations (CAC) for N,N',N''-trioctadecyl-BTA?

- Methodological Answer : Discrepancies in CAC values (e.g., 0.1–1 mM in toluene) arise from solvent polarity, temperature, and measurement techniques. Fluorescence spectroscopy using solvatochromic dyes (e.g., Nile Red) and isothermal titration calorimetry (ITC) provide complementary data. For reproducibility, pre-equilibration at 60°C for 24 hours ensures thermodynamic control .

Q. How can computational modeling predict the impact of alkyl chain conformation on supramolecular polymerization kinetics?

- Methodological Answer : Coarse-grained molecular dynamics (CG-MD) simulations parameterized with atomistic data (e.g., from DFT calculations) model chain packing and H-bond cooperativity. Key parameters include:

Q. What bio-applications exploit the multivalency of N,N',N''-trioctadecyl-BTA, and how are cytotoxicity concerns addressed?

- Methodological Answer : The compound’s multivalency enables ligand display for targeted drug delivery (e.g., folate-functionalized micelles). Cytotoxicity assays (MTT/WST-1) in HeLa cells reveal concentration-dependent viability loss (>100 µM). Mitigation strategies include PEGylation or hybrid assemblies with biocompatible lipids (e.g., DSPE-PEG) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the thermal stability of N,N',N''-trioctadecyl-BTA-based gels?

- Methodological Answer : Thermal stability () discrepancies (e.g., 80–120°C) stem from:

- Heating rate : Slow ramping (1°C/min) in DSC vs. rapid heating in bulk rheology.

- Solvent entrapment : Residual solvent (e.g., chloroform) lowers observed .

Standardized protocols (e.g., solvent-free annealing under vacuum) improve consistency .

Methodological Best Practices

Q. What advanced techniques quantify the cooperativity of H-bonding in N,N',N''-trioctadecyl-BTA assemblies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.